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Compound of Interest
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5-amino-1H-pyrazole-3-

carboxamide

CAS No.: 1219743-26-6

Cat. No.: B596622 Get Quote

5-amino-1H-pyrazole-3-carboxamide is a heterocyclic compound of significant interest in

medicinal chemistry due to its pyrazole core, a scaffold present in numerous pharmacologically

active agents.[1][2] The precise three-dimensional arrangement of molecules in the solid state

—the crystal structure—governs critical physicochemical properties such as solubility, stability,

dissolution rate, and bioavailability. A thorough understanding of this structure is therefore not

an academic exercise but a fundamental prerequisite for rational drug design and formulation.

This guide outlines the complete workflow for the crystal structure analysis of 5-amino-1H-
pyrazole-3-carboxamide, from material synthesis to advanced computational analysis. It is

designed to impart both the practical "how" and the critical "why" behind each stage of the

investigation.

Part 1: Synthesis and Single-Crystal Growth
The journey to a crystal structure begins with the synthesis of high-purity material and the

subsequent growth of diffraction-quality single crystals. The choices made here directly impact

the quality of the final structural model.

Synthesis of 5-amino-1H-pyrazole-3-carboxamide
While various synthetic routes to pyrazole derivatives exist, a common approach involves the

cyclization of a suitable precursor. A plausible synthesis for the title compound can be adapted
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from established methods for related pyrazole carboxamides.[3]

Experimental Protocol: Synthesis

Precursor Formation: Begin with a suitable starting material, such as a β-ketonitrile

derivative.

Cyclization: React the precursor with a hydrazine source (e.g., hydrazine hydrate) in a

suitable solvent like ethanol. The reaction proceeds via a condensation-cyclization

mechanism to form the pyrazole ring.

Work-up and Purification: Upon reaction completion, the product is isolated, typically by

precipitation or extraction. Purification is paramount and is usually achieved by

recrystallization from an appropriate solvent system (e.g., ethanol/water mixture) to achieve

>99% purity, as verified by NMR and HPLC.

Rationale for Crystallization Strategy
The goal of crystallization is to encourage individual molecules to self-assemble into a highly

ordered, three-dimensional lattice. For a molecule like 5-amino-1H-pyrazole-3-carboxamide,

which possesses multiple hydrogen bond donors (amino and amide N-H) and acceptors

(pyrazole nitrogen, carbonyl oxygen), the choice of solvent is critical as it competes for these

same interactions.

Experimental Protocol: Single-Crystal Growth

Solvent Screening: A range of solvents with varying polarities (e.g., ethanol, methanol, ethyl

acetate, acetone, water) should be screened for solubility. The ideal solvent is one in which

the compound is sparingly soluble at room temperature but readily soluble upon heating.

Slow Evaporation (Method of Choice):

Prepare a saturated solution of the purified compound in a suitable solvent (e.g., ethyl

acetate) at room temperature.[4]

Filter the solution through a syringe filter (0.22 µm) into a clean vial.
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Cover the vial with a perforated cap or parafilm to allow for slow solvent evaporation over

several days to weeks at a constant temperature.

Crystal Harvesting: Once well-formed, block-like crystals appear, they should be carefully

harvested using a nylon loop for immediate analysis.
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Part 2: Single-Crystal X-ray Diffraction (SC-XRD)
Analysis
SC-XRD is the definitive technique for determining the atomic arrangement within a crystal.

The process involves irradiating a single crystal with X-rays and analyzing the resulting

diffraction pattern.

NOTE on Data Unavailability: As of the time of this writing, the specific crystallographic data for

5-amino-1H-pyrazole-3-carboxamide is not publicly available in the Cambridge Structural

Database (CSD). Therefore, to illustrate the in-depth analysis portion of this guide, we will use

the published data for a closely related analogue: 5-amino-1-(4-methoxyphenyl)-pyrazole-4-

carboxylic acid (CSD Refcode not provided, hereafter referred to as Proxy Molecule 1).[4] This

molecule is an excellent proxy as it contains the core 5-aminopyrazole moiety and functional

groups capable of forming strong, directional hydrogen bonds, which are expected to be the

primary drivers of the crystal packing in the title compound.

Data Collection and Processing
Experimental Protocol: SC-XRD Data Collection

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a

goniometer head using cryo-oil. The crystal is then flash-cooled to a low temperature

(typically 100-170 K) in a stream of nitrogen gas to minimize thermal vibrations and radiation

damage.[5]

Diffractometer Setup: The crystal is centered on a modern diffractometer (e.g., a Bruker D8

Quest) equipped with a high-intensity X-ray source (e.g., Mo-Kα radiation, λ = 0.71073 Å)

and a sensitive detector.[5]

Data Collection Strategy: A series of diffraction images (frames) are collected as the crystal

is rotated through various angles (ω and φ scans). Software is used to determine an optimal

data collection strategy to ensure high completeness and redundancy of the data.

Data Integration and Scaling: The raw diffraction images are processed to integrate the

intensities of each reflection. The data is then scaled and corrected for experimental factors

(e.g., Lorentz-polarization effects, absorption).
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The processed diffraction data provides the amplitudes of the scattered X-rays, but the phase

information is lost. Structure solution methods are used to overcome this "phase problem."

Structure Solution: Direct methods or dual-space algorithms, as implemented in programs

like SHELXT, are typically used to generate an initial electron density map from which the

positions of most non-hydrogen atoms can be determined.

Structure Refinement: The initial atomic model is then refined against the experimental data

using a full-matrix least-squares method (e.g., with SHELXL). This iterative process

optimizes the atomic coordinates, thermal parameters, and occupancies to minimize the

difference between the observed and calculated structure factors. Hydrogen atoms are

typically located in the difference Fourier map and refined using appropriate geometric

constraints.

Part 3: In-Depth Crystal Structure Analysis of Proxy
Molecule 1
This section details the analysis of the crystal structure of 5-amino-1-(4-methoxyphenyl)-

pyrazole-4-carboxylic acid, serving as a practical example of the insights that would be sought

for 5-amino-1H-pyrazole-3-carboxamide.

Crystallographic Data Summary
The fundamental parameters describing the crystal lattice are summarized in a standardized

table.
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Parameter Value for Proxy Molecule 1[4]

Chemical Formula C₁₁H₁₁N₃O₃

Formula Weight 233.23

Crystal System (Example: Monoclinic)

Space Group (Example: P2₁/c)

a (Å) (Example: 8.543(2))

b (Å) (Example: 15.123(4))

c (Å) (Example: 9.345(3))

β (°) (Example: 105.45(1))

Volume (Å³) (Example: 1163.4(6))

Z (Molecules/unit cell) 4

Calculated Density (g/cm³) (Example: 1.332)

R₁ [I > 2σ(I)] (Example: 0.045)

wR₂ (all data) (Example: 0.123)

Note: Example values are provided for illustrative purposes. The actual published data for the

proxy molecule should be consulted for precise values.

Molecular Geometry
The refinement process yields precise bond lengths and angles. For Proxy Molecule 1, an

intramolecular N—H···O hydrogen bond is observed between the amino group and the

carboxylic acid oxygen, forming an S(6) ring motif.[4] This interaction significantly influences

the local geometry. The C-N distance of the amino group is typical for an amino group attached

to an aromatic ring.[4]

Supramolecular Assembly: The Primacy of Hydrogen
Bonding
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The most critical aspect of the analysis for a molecule rich in hydrogen bond donors and

acceptors is understanding the supramolecular assembly. In the crystal of Proxy Molecule 1,

molecules form carboxylic acid inversion dimers via strong, pairwise O—H···O hydrogen bonds,

creating a robust R²₂(8) ring motif.[4] This is a very common and stable synthon in carboxylic

acid structures. These dimers then act as building blocks that assemble into the final crystal

lattice.

R²₂(8) Dimer Motif S(6) Intramolecular Motif

{Pyrazole Ring | Carboxylic Acid | Amino Group}

{Pyrazole Ring | Carboxylic Acid | Amino Group}

 O-H···O  O-H···O 

{Pyrazole Ring | Carboxylic Acid | Amino Group}  N-H···O 

Click to download full resolution via product page

For 5-amino-1H-pyrazole-3-carboxamide, we would anticipate a different but equally

dominant hydrogen bonding network. The carboxamide group is an excellent hydrogen bonding

unit, often forming R²₂(8) dimers between amide groups (N-H···O) or catemeric chains. The

presence of the pyrazole ring and the amino group provides additional sites for forming a

complex 3D network.

Hirshfeld Surface Analysis: Visualizing Intermolecular
Contacts
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying the different types of

intermolecular contacts within a crystal.

d_norm surface: This surface maps regions of close intermolecular contact. Red spots

indicate contacts shorter than the van der Waals radii (strong interactions like hydrogen

bonds), while blue regions represent longer contacts.
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2D Fingerprint Plot: This is a 2D histogram that plots the distance from the surface to the

nearest atom inside (dᵢ) versus the distance to the nearest atom outside (dₑ). It provides a

quantitative summary of the intermolecular contacts.

For Proxy Molecule 1, the analysis shows that the most significant contacts are H···H (41.5%)

and O···H/H···O (22.4%), confirming the dominant role of hydrogen bonding in the crystal

packing.[4] A similar analysis for 5-amino-1H-pyrazole-3-carboxamide would be expected to

show large contributions from O···H/H···O and N···H/H···N contacts.

Part 4: Computational Complementation with DFT
Experimental XRD provides a time-averaged structure at a specific temperature. Density

Functional Theory (DFT) calculations provide a complementary, gas-phase model of the

molecule at 0 K.

Methodology:

Geometry Optimization: The molecular geometry from the XRD experiment is used as a

starting point for a gas-phase geometry optimization using a suitable functional and basis set

(e.g., B3LYP/6-311+G(2d,p)).[3]

Property Calculation: Once the optimized geometry is obtained, properties such as the

molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO-LUMO), and

vibrational frequencies can be calculated.

Comparison: Comparing the DFT-optimized geometry with the experimental crystal structure

can reveal the effects of crystal packing forces (e.g., hydrogen bonding) on the molecular

conformation.

The MEP map is particularly insightful, as it visualizes the electron-rich (negative potential,

red/yellow) and electron-poor (positive potential, blue) regions of the molecule, highlighting the

likely sites for electrophilic and nucleophilic attack and confirming the hydrogen bonding

capabilities.

Conclusion
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The crystal structure analysis of 5-amino-1H-pyrazole-3-carboxamide is a multi-faceted

process that integrates synthesis, crystallization, experimental diffraction, and computational

modeling. Each step provides a layer of information that, when combined, yields a deep

understanding of the molecule's solid-state behavior. A robust hydrogen-bonding network,

driven by the carboxamide, amino, and pyrazole functionalities, is anticipated to be the defining

feature of its crystal packing. The workflow and analytical techniques detailed in this guide,

illustrated with a suitable proxy molecule, provide a comprehensive framework for researchers

to conduct a thorough and scientifically rigorous investigation, ultimately enabling the rational

development of this promising chemical entity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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